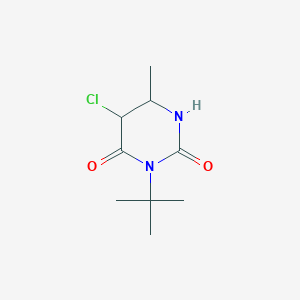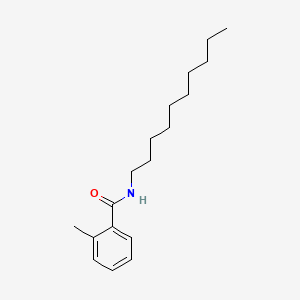
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyano group, a chloro-fluorophenyl ring, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile intermediate. This intermediate is then subjected to a reaction with N-methylacetamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide exerts its effects involves interaction with specific molecular targets. The cyano group can act as an electrophile, while the chloro-fluorophenyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pydiflumetofen: A pyrazole carboxylic acid amide derivative with similar structural features.
Flucloxacillin: Contains a chloro-fluorophenyl ring and is used as an antibiotic.
Uniqueness
(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and enamide moieties differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H8ClFN2O |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(16)7(6-14)5-8-9(12)3-2-4-10(8)13/h2-5H,1H3,(H,15,16)/b7-5+ |
InChI Key |
KQBGZQDQJMSBCE-FNORWQNLSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=C(C=CC=C1Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)



![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)

